Lipophilicity and Conformational Restraint: Methyl Ester vs. Ethyl Ester Differentiation
The methyl ester exhibits a computed XLogP3 of 1.3 with only 2 rotatable bonds, compared with the ethyl ester analog (CAS 64951-06-0), which carries a LogP ranging from 0.35 to 1.33 across sources and possesses 3 rotatable bonds [1][2]. The reduced conformational flexibility of the methyl ester (2 vs. 3 rotatable bonds) implies a lower entropic penalty upon target binding and more predictable conformational sampling in docking studies. The methyl ester also lacks the additional methylene unit that increases the ethyl ester's molecular weight by 14 Da (177.16 vs. 191.19 g/mol), an advantage in fragment-based drug discovery where ligand efficiency metrics penalize excess mass [1]. Furthermore, the ethyl ester is a crystalline solid with a sharp melting point of 170–172 °C, while no melting point is reported for the methyl ester, suggesting different solid-state properties that may affect formulation and handling [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP), Rotatable Bond Count, Molecular Weight, Physical State |
|---|---|
| Target Compound Data | XLogP3 = 1.3; Rotatable bonds = 2; MW = 177.16 g/mol; 0 H-bond donors; melting point not reported |
| Comparator Or Baseline | Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0): LogP = 0.35–1.33; Rotatable bonds = 3; MW = 191.19 g/mol; mp = 170–172 °C |
| Quantified Difference | ΔMW = −14 Da; ΔRotatable bonds = −1; LogP difference variable by source (methyl XLogP3 1.3 vs. ethyl LogP 0.35–1.33) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3), ChemSrc, ChemBase databases |
Why This Matters
Selection of the methyl ester over the ethyl ester can yield meaningful improvements in ligand efficiency indices and reduce conformational entropy penalties in structure-based design, while the lower molecular weight supports fragment-based library construction.
- [1] PubChem Compound Summary CID 25219534. Methyl imidazo[1,2-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25219534 View Source
- [2] ChemBase ID 41119. Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate – computed properties and melting point. http://www.chembase.cn/molecule-41119.html; ChemSrc. Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0). https://www.chemsrc.com/en/cas/64951-06-0_948201.html View Source
